molecular formula C11H9NO3 B3031550 2-Methoxy-1-nitronaphthalene CAS No. 4900-66-7

2-Methoxy-1-nitronaphthalene

Cat. No. B3031550
Key on ui cas rn: 4900-66-7
M. Wt: 203.19 g/mol
InChI Key: XDNSKIDXVJNJFO-UHFFFAOYSA-N
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Patent
US05714489

Procedure details

100 g (0.63 mol) of 2-methoxynaphthalene were dissolved in 1.2 l of acetic acid and, at 10° C., 100 ml of 65% strength nitric acid were slowly added dropwise. The mixture was stirred at 10° C. for a further 2 h. The precipitate was then filtered off with suction to yield 72.5 g (57%). Melting point 129°-130° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=1.[N+:13]([O-])([OH:15])=[O:14]>C(O)(=O)C>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]=1[N+:13]([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
COC1=CC2=CC=CC=C2C=C1
Name
Quantity
1.2 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 10° C. for a further 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was then filtered off with suction
CUSTOM
Type
CUSTOM
Details
to yield 72.5 g (57%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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